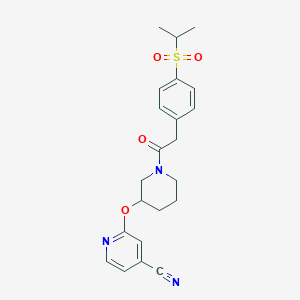

2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-16(2)30(27,28)20-7-5-17(6-8-20)13-22(26)25-11-3-4-19(15-25)29-21-12-18(14-23)9-10-24-21/h5-10,12,16,19H,3-4,11,13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECWWCOMIDKSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative through a nucleophilic substitution reaction.

Acetylation: The piperidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Isonicotinonitrile: The acetylated piperidine is coupled with isonicotinonitrile under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Isopropylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary amines from the nitrile group.

Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, it is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperidine moiety, which is known to interact with neurotransmitter systems.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, allowing it to bind to receptor sites and modulate their activity. The isonicotinonitrile moiety can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

- Piperidine derivatives : Ethyl 2-(piperidin-4-yl)acetate () features a piperidine ring and ester group, differing in substitution position (piperidin-4-yl vs. piperidin-3-yl) and functionalization (ester vs. acetyl-sulfonyl). The piperidine ring in both compounds likely enhances solubility and membrane permeability due to its basic nitrogen .

- Sulfonyl-containing compounds : The 4-(isopropylsulfonyl)phenyl group is analogous to sulfonamide drugs, where the sulfonyl moiety improves metabolic stability and target binding .

- Nitrile-bearing heterocycles: The isonicotinonitrile group resembles nitrile-containing kinase inhibitors (e.g., crizotinib), where the nitrile acts as a hydrogen bond acceptor .

Physicochemical and Pharmacokinetic Predictions

Using methods from (graph-based similarity metrics and bit-vector comparisons), key properties of the compound can be inferred from analogues:

The higher topological polar surface area (TPSA) and hydrogen bond acceptors in the target compound suggest reduced blood-brain barrier penetration compared to Ethyl 2-(piperidin-4-yl)acetate but improved solubility over purely aromatic sulfonamides .

Research Findings and Methodological Insights

Structural Similarity Metrics ()

Graph-based comparisons (e.g., maximum common subgraph algorithms) highlight the compound’s overlap with kinase inhibitors, particularly in the nitrile-pyridine and sulfonyl motifs. Bit-vector methods (e.g., fingerprinting) classify it within sulfonyl-acetylpiperidine clusters, suggesting shared metabolic pathways (e.g., CYP3A4 oxidation) .

Lumping Strategy Implications ()

In atmospheric or metabolic modeling, the compound could be grouped with other sulfonyl-piperidine derivatives (e.g., 2-{4-[2-(2-methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol from ) due to shared reactivity profiles (e.g., hydrolysis susceptibility). This reduces computational complexity while preserving accuracy in degradation pathway predictions .

Biological Activity

The compound 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes an isopropylsulfonyl group, a piperidine moiety, and an isonicotinonitrile segment, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Orexin Receptor Agonism : It has been identified as an agonist for the orexin type 2 receptor, which plays a critical role in regulating arousal, wakefulness, and appetite.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Orexin Type 2 Receptor : Activation of this receptor may influence neuropeptide signaling pathways related to energy homeostasis and sleep regulation.

- Cell Signaling Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Case Studies

-

Orexin Receptor Studies :

- A study demonstrated that compounds similar to this one effectively activated orexin receptors in vitro. This activation was associated with increased neuronal excitability and altered feeding behavior in animal models.

-

Anticancer Activity :

- In vitro assays using cancer cell lines showed that the compound inhibited cell proliferation. Specific IC50 values were recorded, indicating a dose-dependent response in various cancer types.

Data Tables

Q & A

Basic: How can researchers optimize the synthesis of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile to improve yield and purity?

Methodological Answer:

- Key Steps :

- Use a stepwise approach: First, synthesize the piperidin-3-yloxy intermediate via nucleophilic substitution under anhydrous conditions (e.g., dichloromethane with NaOH as a base) .

- Acetylate the intermediate with 2-(4-(isopropylsulfonyl)phenyl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) to minimize side reactions .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity .

- Critical Parameters :

Advanced: What strategies resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

- Experimental Design :

- Perform systematic solubility testing in polar aprotic (DMF, DMSO), protic (methanol, water), and nonpolar (toluene, hexane) solvents at 25°C and 60°C .

- Use HPLC to quantify solubility (UV detection at 254 nm) and compare with computational predictions (e.g., Hansen solubility parameters) .

- Contradiction Analysis :

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Safety Measures :

- Emergency Response :

- For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

Advanced: How can researchers validate the compound’s biological activity against kinase targets while minimizing off-target effects?

Methodological Answer:

- Experimental Design :

- Conduct in silico docking (e.g., AutoDock Vina) to predict binding affinity for kinases (e.g., JAK2, EGFR) .

- Validate via in vitro kinase assays (ADP-Glo™ Kinase Assay) at 1–10 µM concentrations, using staurosporine as a positive control .

- Data Interpretation :

- Off-target effects may arise from piperidine ring flexibility. Compare IC values across kinase panels and use structure-activity relationship (SAR) analysis to optimize selectivity .

Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- Analytical Workflow :

- Prepare solutions in buffers (pH 2–10) and incubate at 37°C for 24–72 hours.

- Monitor degradation via UPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect hydrolysis products (e.g., free isonicotinonitrile) .

- Confirm stability using -NMR to track sulfonyl group integrity (δ 45–50 ppm for SO carbon) .

Advanced: How to address discrepancies in reported cytotoxicity data between 2D cell cultures and 3D organoid models?

Methodological Answer:

- Experimental Design :

- Compare IC values in HepG2 (2D) vs. liver organoids (3D) using Alamar Blue assay.

- Adjust for penetration barriers in 3D models by pre-treating organoids with permeability enhancers (e.g., EDTA) .

- Contradiction Analysis :

- Discrepancies may reflect differential expression of efflux transporters (e.g., P-gp). Validate via qPCR for ABCB1 and inhibition assays with verapamil .

Basic: What purification methods are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Purification Strategies :

Advanced: How to resolve conflicting data on the compound’s metabolic stability in hepatocyte models?

Methodological Answer:

- Methodological Adjustments :

- Use cryopreserved human hepatocytes (5 donors) to account for inter-individual variability .

- Quantify metabolites via LC-HRMS (e.g., hydroxylation at the piperidine ring) and correlate with CYP450 inhibition assays (CYP3A4/2D6) .

- Data Normalization :

- Normalize metabolic rates to protein content (Bradford assay) and control for batch-to-batch hepatocyte viability (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.